molecular formula C21H20N2O3 B11710989 N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B11710989
M. Wt: 348.4 g/mol
InChI Key: ZWDMGGLKEQSLPT-UHFFFAOYSA-N
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Description

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and a phenyl group substituted with dimethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with an appropriate acyl chloride to form an amide intermediate. This intermediate is then reacted with a furan-2-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide
  • 2-Amino-2-oxo-acetic acid, N-[3,4-dimethylphenyl]-, ethyl ester

Uniqueness

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its furan ring and carboxamide group make it distinct from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(3,4-dimethylanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-14-10-11-17(13-15(14)2)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25)

InChI Key

ZWDMGGLKEQSLPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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